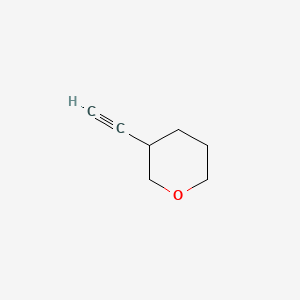

3-ethynyltetrahydro-2H-pyran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-ethynyltetrahydro-2H-pyran” is a chemical compound with the molecular formula C7H10O . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of pyran derivatives has been a topic of interest in recent years. A review of synthetic strategies for pyran derivatives by multicomponent reaction (MCR) approach discusses the high efficiency, atom economy, short reaction times, low cost and green reaction conditions of the MCR approach . Another study discusses the synthesis of dihydro-2H-pyran-3(4H)-one .

Molecular Structure Analysis

The molecular structure of “3-ethynyltetrahydro-2H-pyran” consists of a six-membered ring with one oxygen atom . The exact mass of the molecule is 110.07300 .

Wissenschaftliche Forschungsanwendungen

Synthesis of 2H-Pyrans

The 2H-pyran ring, which is a structural motif present in many natural products, is a strategic key intermediate in the construction of many of these structures . The most common route for synthesizing these heterocycles relies on the oxa-6π-electrocyclization of dienones .

Valence Isomerism Studies

The nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans (2HPs) and 1-oxatrienes has been discussed in the literature . This study is crucial for understanding the stability and reactivity of these compounds.

CO2-Derived Lactone Synthesis

3-Ethynyltetrahydro-2H-pyran-2-one (EVP) is a CO2-derived lactone synthesized via Pd-catalyzed telomerization of butadiene . As EVP is 28.9% by weight CO2, it has received significant recent attention as an intermediary for the synthesis of high CO2-content polymers .

Polymer Synthesis

EVP has been used as an intermediary for the synthesis of high CO2-content polymers . Various strategies for the polymerization of EVP to a wide variety of polymer structures have been explored, ranging from radical polymerizations to ring-opening polymerizations .

Thermochemistry Studies

The thermochemistry data of 2H-pyran compounds are crucial for understanding their stability, reactivity, and potential applications . These data include gas phase thermochemistry data, condensed phase thermochemistry data, and reaction thermochemistry data .

Spectroscopy Studies

Spectroscopy studies, including IR Spectrum, Mass spectrum (electron ionization), and UV/Visible spectrum, provide valuable information about the structure and properties of 2H-pyran compounds .

Safety And Hazards

Zukünftige Richtungen

The future directions of “3-ethynyltetrahydro-2H-pyran” research could involve further exploration of its synthesis methods, chemical reactions, and potential applications. A recent review discusses the synthesis of pyran derivatives and suggests that the multicomponent reaction (MCR) approach dominates other protocols in view of its high efficiency, atom economy, short reaction times, low cost and green reaction conditions . Another study discusses the potential of “3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP)” as a versatile CO2-derived lactone platform for polymer synthesis .

Eigenschaften

IUPAC Name |

3-ethynyloxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-7-4-3-5-8-6-7/h1,7H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLSLEAJHZFBHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCOC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744801 |

Source

|

| Record name | 3-Ethynyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethynyltetrahydro-2H-pyran | |

CAS RN |

1260667-24-0 |

Source

|

| Record name | 3-Ethynyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B578164.png)

![6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B578167.png)

![6-Chloroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B578171.png)

![8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride](/img/structure/B578173.png)

![1-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B578176.png)

![4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B578183.png)